N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine
Overview
Description
N2-(1H-benzimidazol-2-yl)benzene-1,2-diamine is a member of benzimidazoles.
Scientific Research Applications
Synthesis and Properties
N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine and its derivatives have been extensively studied for their unique properties and potential applications in various fields of scientific research. The synthesis of 2-(1H-Benzoimidazol-2-yl)-phenol derivatives using 2-hydroxy aromatic aldehydes with aromatic 1,2-diamine in the presence of manganese(III) acetate highlights the chemical versatility of this compound. The fluorescent characteristics of these derivatives have been investigated, indicating potential applications in materials science, particularly in the development of new fluorescent materials (Yuanping Jie, 2005).
Polymer Chemistry
In polymer chemistry, the compound has been used to create soluble and thermally stable polyimides with excellent solubility in aprotic polar solvents. These polyimides, derived from an unsymmetrical diamine monomer containing a triaryl imidazole pendant group, exhibit high glass transition temperatures and significant thermal stability, suggesting their utility in high-performance materials (M. Ghaemy, R. Alizadeh, 2009).
Biological Activity
Research into the biological activity of novel 4- and 6-(1-alkyl/aryl-1H-benzimidazol-2-yl)benzene-1,3-diols has shown that these compounds exhibit significant cytotoxic activity against various human cancer cell lines. This indicates potential applications in the development of new anticancer agents (M. Karpińska, J. Matysiak, A. Niewiadomy, J. Wietrzyk, D. Kłopotowska, 2012).
Material Science
In material science, the synthesis of N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and related compounds has been explored for their potent antibacterial and entomological activities. These findings could lead to the development of new materials with integrated biological functions (M. Chaudhary et al., 2011).
Mechanism of Action
Target of Action
The primary target of N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
This compound and its analogues are allosteric activators of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity . In this case, the compound increases the catalytic action of glucokinase, leading to enhanced glucose metabolism .
Biochemical Pathways
The activation of glucokinase by this compound impacts the glycolysis pathway, promoting the conversion of glucose to glucose-6-phosphate, the first step in glucose metabolism . This leads to a decrease in blood glucose levels, which is beneficial for the management of type-2 diabetes .
Result of Action
The activation of glucokinase by this compound leads to a significant hypoglycemic effect, making it a potential therapeutic agent for the treatment of type-2 diabetes . By enhancing glucose metabolism, it helps to lower blood glucose levels, addressing a key issue in diabetes management .
Safety and Hazards
Properties
IUPAC Name |
2-N-(1H-benzimidazol-2-yl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-9-5-1-2-6-10(9)15-13-16-11-7-3-4-8-12(11)17-13/h1-8H,14H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDGNBWCSPZNRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641564 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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